molecular formula C9H9FO B2531872 2-Fluoro-1-(2-methylphenyl)ethan-1-one CAS No. 1612838-54-6

2-Fluoro-1-(2-methylphenyl)ethan-1-one

Cat. No. B2531872
CAS RN: 1612838-54-6
M. Wt: 152.168
InChI Key: ZIDOLHKEJXCTQH-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-1-(2-methylphenyl)ethan-1-one is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, the synthesis of 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane (FBPE) involves the use of fluorinated reagents and can provide insights into the synthetic strategies that might be applicable to 2-Fluoro-1-(2-methylphenyl)ethan-1-one . Additionally, the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane from enantiopure (2S,3S)-phenylglycidol demonstrates the potential for creating enantiopure fluorinated compounds, which could be relevant for the synthesis of chiral versions of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite complex, with the fluorine atoms influencing the overall geometry and electronic distribution. For example, the compound 1-[2,4-Bis(4-fluorophenadoxy)phenyl]ethanone features two fluoro-phenyl rings oriented at specific angles to the ethanone-substituted benzene ring, stabilized by hydrogen bonds and van der Waals forces . This suggests that in 2-Fluoro-1-(2-methylphenyl)ethan-1-one, the fluorine atom could similarly affect the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for example, is used for the analysis of primary amines and aminated carbohydrates, indicating that fluorinated compounds can be designed to react selectively with certain functional groups . This property could be explored in the context of 2-Fluoro-1-(2-methylphenyl)ethan-1-one to predict its reactivity in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The study of liquid crystalline polyethers based on conformational isomerism provides data on phase transition temperatures and thermodynamic parameters, which are influenced by the presence of fluorine atoms . Such data can be valuable when predicting the properties of 2-Fluoro-1-(2-methylphenyl)ethan-1-one, such as its melting point, boiling point, solubility, and potential liquid crystalline behavior.

Scientific Research Applications

Fluorescent Chemosensors

Fluorophores, including derivatives of 4-methyl-2,6-diformylphenol (DFP), are crucial for developing chemosensors for detecting metal ions, anions, neutral molecules, and pH changes. The high selectivity and sensitivity of DFP-based chemosensors highlight the potential for 2-Fluoro-1-(2-methylphenyl)ethan-1-one in similar applications, given its structural characteristics that may allow for selective sensing of various analytes (Roy, 2021).

Synthesis of Fluorinated Biphenyls

The synthesis and application of fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl, underline the importance of fluorinated intermediates in manufacturing materials like flurbiprofen. This suggests that 2-Fluoro-1-(2-methylphenyl)ethan-1-one could serve as a valuable intermediate in synthesizing various pharmacologically active compounds and materials (Qiu et al., 2009).

Toxicity and Biomedical Applications of Fluorophores

Research on the toxicity of fluorophores used in molecular imaging has highlighted the importance of understanding the safety profile of these compounds, which is essential for their application in vivo. The study on widely used fluorophores underscores the potential for evaluating the safety and biomedical applications of 2-Fluoro-1-(2-methylphenyl)ethan-1-one and its derivatives (Alford et al., 2009).

Aqueous Fluoroalkylation Reactions

The development of environmentally friendly fluoroalkylation reactions in aqueous media has been a significant step toward green chemistry. This research area's progress indicates the potential for 2-Fluoro-1-(2-methylphenyl)ethan-1-one in facilitating the introduction of fluorinated or fluoroalkylated groups into target molecules under mild and eco-friendly conditions (Song et al., 2018).

Fluorophosphates in Energy Storage

Fluorophosphate cathodes, such as those based on sodium-ion chemistry, have been studied for their potential in energy storage applications. The structural and dynamic analysis of these materials offers insights into the limitations and optimization strategies for cathode materials, suggesting the relevance of fluorinated compounds like 2-Fluoro-1-(2-methylphenyl)ethan-1-one in developing advanced energy storage solutions (Dacek et al., 2016).

properties

IUPAC Name

2-fluoro-1-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDOLHKEJXCTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(2-methylphenyl)ethan-1-one

CAS RN

1612838-54-6
Record name 2-fluoro-1-(2-methylphenyl)ethan-1-one
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